

Technical Guide: 3-Amino-2-chloro-4-fluorophenol[1]

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Compound of Interest

Compound Name: 3-Amino-2-chloro-4-fluorophenol

Cat. No.: B8728451

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Chemical Identity & Core Properties

3-Amino-2-chloro-4-fluorophenol is a tri-substituted benzene derivative characterized by a dense functionalization pattern. Its structure features an electron-donating hydroxyl group and amino group flanked by electron-withdrawing halogen atoms (chlorine and fluorine), creating a unique electronic push-pull system that influences its reactivity and binding affinity in medicinal chemistry.

Identification Data

Property	Detail
Chemical Name	3-Amino-2-chloro-4-fluorophenol
CAS Number	1427407-23-5
Molecular Formula	C ₆ H ₅ ClFNO
Molecular Weight	161.56 g/mol
SMILES	<chem>Nc1c(F)ccc(O)c1Cl</chem>
InChIKey	ZOHCUDKMOCVFEZ-UHFFFAOYSA-N

Physicochemical Profile[3]

- Appearance: Typically an off-white to pale grey solid.
- Solubility: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in water due to the lipophilic halogens.
- Acidity (pKa): The phenolic hydroxyl is expected to be more acidic than unsubstituted phenol (pKa ~10) due to the inductive electron-withdrawal by the adjacent chlorine and fluorine atoms. Predicted pKa is approximately 8.5–9.2.
- LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for drug-like scaffolds.

Structural Analysis & Electronic Effects

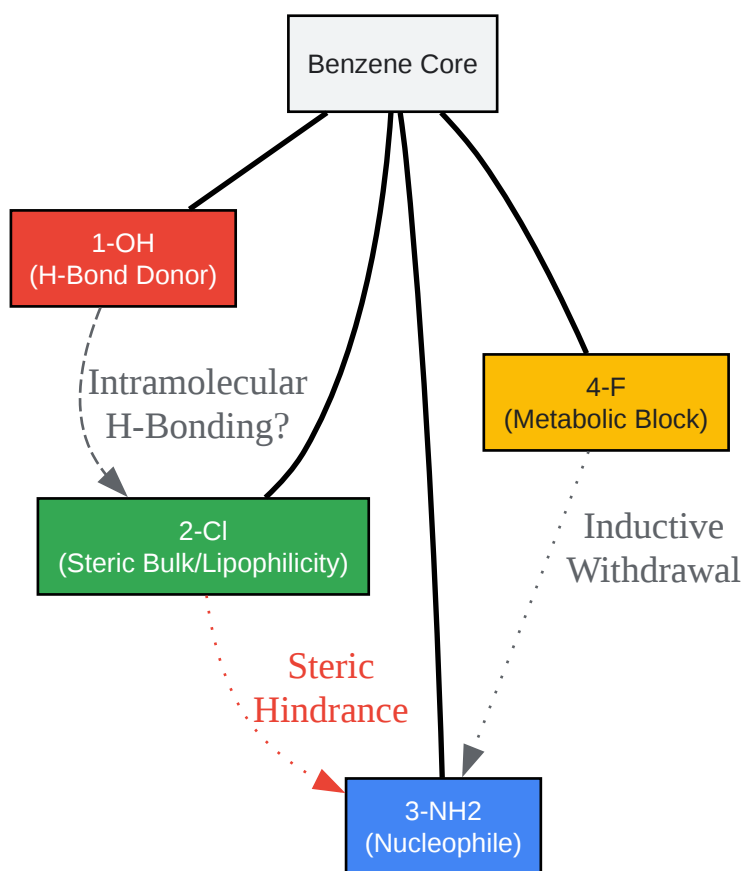
The positioning of substituents on the benzene ring dictates the molecule's chemical behavior and utility in drug design.

Substituent Interaction Map

- 1-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor. The ortho-chlorine (at C2) may form a weak intramolecular hydrogen bond, stabilizing the conformation.
- 2-Cl (Chlorine): Provides steric bulk and metabolic stability. It blocks the metabolically vulnerable ortho-position relative to the phenol.
- 3-NH₂ (Amino): A strong electron donor. Its position between the chlorine and fluorine atoms creates a sterically crowded environment, affecting nucleophilicity.
- 4-F (Fluorine): Increases metabolic stability (blocking para-oxidation relative to the amine if it were unsubstituted) and modulates the pKa of the neighboring amine.

Graphviz Diagram: Electronic Interactions

The following diagram illustrates the electronic directing effects and steric environment of the molecule.



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Caption: Structural relationship and electronic interactions between substituents on the benzene ring.

Synthetic Pathways

Synthesis of **3-amino-2-chloro-4-fluorophenol** is challenging due to the need for precise regiocontrol. Direct chlorination of 3-amino-4-fluorophenol often yields a mixture of isomers (2-chloro and 6-chloro). A more reliable route involves the reduction of a carefully constructed nitro-precursor.

Primary Route: Chlorination of 3-Amino-4-fluorophenol

This method utilizes the directing power of the amino group. However, the amino group must often be protected (e.g., as an acetamide) to prevent over-chlorination or oxidation.

- Starting Material: 3-Amino-4-fluorophenol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Protection: Acetylation with acetic anhydride to form N-(5-hydroxy-2-fluorophenyl)acetamide.
- Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF or acetonitrile.
 - Regioselectivity: The acetamide directs ortho (position 2 or 6). Position 2 is sterically crowded but electronically activated. Optimization of temperature is required to favor the 2-chloro isomer over the 6-chloro isomer.
- Deprotection: Hydrolysis of the acetyl group using HCl/MeOH.

Alternative Route: Reduction of Nitro-Precursor

A more definitive synthesis avoids isomer separation by establishing the substitution pattern early.

- Precursor: 2-Chloro-4-fluoro-3-nitrophenol (or a protected ether derivative).
- Reduction: Catalytic hydrogenation (H_2 , Pd/C) or chemical reduction (Iron/ NH_4Cl).
- Product: **3-Amino-2-chloro-4-fluorophenol**.^[6]

Graphviz Diagram: Synthetic Workflow



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Caption: Proposed synthetic route via controlled chlorination of the protected amino-phenol precursor.

Spectroscopic Characterization (Predicted)

Researchers verifying the identity of CAS 1427407-23-5 should look for the following spectral signatures.

Proton NMR (1H NMR) in DMSO- d_6

The molecule has only two aromatic protons (H5 and H6), which are adjacent (ortho-coupling).

Proton Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constants (J)	Assignment Logic
OH	9.5 – 10.0	Broad Singlet	-	Phenolic proton, exchangeable.
H5	6.80 – 6.95	dd (doublet of doublets)	Hz, Hz	Ortho to F (large coupling), Ortho to H6.
H6	6.40 – 6.60	dd	Hz, Hz	Ortho to OH (shielded), Meta to F.
NH ₂	4.8 – 5.2	Broad Singlet	-	Amine protons, exchangeable.

Mass Spectrometry (MS)

- Ionization Mode: ESI- (Negative mode preferred for phenols) or ESI+ (Positive mode for amines).
- Molecular Ion:
 - [M+H]⁺: m/z 162.0 (approx)
 - [M-H]⁻: m/z 160.0 (approx)
- Isotope Pattern: Distinct chlorine signature. The M and M+2 peaks will show a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery

This compound serves as a high-value "Building Block" (Scaffold) in medicinal chemistry.^[7]

Kinase Inhibitor Scaffolds

The 3-amino-4-fluorophenol motif is a core component of the multi-kinase inhibitor Regorafenib (Stivarga). The introduction of the 2-chloro substituent in **3-amino-2-chloro-4-fluorophenol** offers specific advantages:

- **Selectivity Tuning:** The chlorine atom fills hydrophobic pockets in the kinase ATP-binding site (e.g., "gatekeeper" regions), potentially altering selectivity profiles against c-Met, VEGFR, or RAF kinases.
- **Metabolic Stability:** The chlorine atom at position 2 blocks metabolic hydroxylation or glucuronidation at that site, extending the half-life of the drug candidate.

Agrochemicals

Halogenated aminophenols are precursors for benzoylurea insecticides and herbicides. The specific halogen pattern confers resistance to environmental degradation while maintaining biological activity against target pests.

Safety & Handling

- **GHS Classification:** Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- **Handling:** Use in a fume hood. The compound is an aminophenol derivative and may be sensitive to oxidation (darkening upon air exposure). Store under inert gas (Nitrogen/Argon) at 2-8°C.
- **Hazards:** Potential sensitizer. Avoid inhalation of dust.

References

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